molecular formula C11H8BrClN4O2S2 B2397280 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide CAS No. 868974-98-5

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide

Cat. No.: B2397280
CAS No.: 868974-98-5
M. Wt: 407.69
InChI Key: LWYQDZWXUUEXGE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure features:

  • At position 2, a 5-bromo-2-chlorobenzamide group, which enhances steric bulk and electronic effects due to halogen substituents.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN4O2S2/c12-5-1-2-7(13)6(3-5)9(19)15-10-16-17-11(21-10)20-4-8(14)18/h1-3H,4H2,(H2,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQDZWXUUEXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide ring .

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Structural Variations in 1,3,4-Thiadiazole Derivatives

The table below highlights key structural differences and similarities:

Compound Name/ID Substituent at Thiadiazole Position 5 Aromatic/Amide Substituent Key Properties/Activities Reference
Target Compound (2-Amino-2-oxoethyl)thio 5-Bromo-2-chlorobenzamide Not reported (inferred: potential bioactivity)
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide Yield: 79%; Mp: 158–160°C
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 2-(2-Methoxyphenoxy)acetamide Yield: 85%; Mp: 135–136°C
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Ethoxy Benzamide Planar ring structure; H-bonding interactions
BPTES (Glutaminase-1 Inhibitor) Bis-thiadiazole with thiobis(ethane) linker Phenylacetamide Anticancer activity (MCF-7 cells)

Key Observations:

  • Substituent Effects: The target compound’s (2-amino-2-oxoethyl)thio group distinguishes it from simpler alkyl/arylthio derivatives (e.g., 5f, 5m). This moiety may enhance solubility and hydrogen-bonding capacity, influencing receptor interactions .

Crystallographic and Stability Considerations

reveals that the 1,3,4-thiadiazole ring is planar, with intermolecular hydrogen bonds stabilizing crystal structures. The target compound’s (2-amino-2-oxoethyl)thio group may facilitate similar dimerization via N–H···N or N–H···O interactions, enhancing stability .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a benzamide moiety, contributing to its biological properties. Its molecular formula is C16H16BrClN4O3SC_{16}H_{16}BrClN_4O_3S, with a molecular weight of approximately 426.75 g/mol. The structural components suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial in cancer and inflammatory diseases.
  • Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that regulate cell proliferation and survival.
  • DNA Interaction : The compound may also interact with DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests a promising role for the compound in treating bacterial infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These results indicate that the compound may serve as a lead candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiadiazoles, including the target compound, showed promising antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
  • Cancer Cell Proliferation Inhibition : A detailed analysis demonstrated that the compound inhibited cell proliferation in various cancer types by inducing apoptosis through caspase activation pathways .

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